molecular formula C11H8O5 B15231975 6-methoxy-4-oxo-4H-chromene-3-carboxylic acid CAS No. 51085-93-9

6-methoxy-4-oxo-4H-chromene-3-carboxylic acid

Cat. No.: B15231975
CAS No.: 51085-93-9
M. Wt: 220.18 g/mol
InChI Key: CKKSTBSDUGEMOZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-methoxy-4-oxo-4H-chromene-3-carboxylic acid is a chemical compound belonging to the chromone family. Chromones are a class of compounds characterized by a benzopyranone structure, which is a fusion of a benzene ring and a pyrone ring. This particular compound is known for its diverse biological activities and has been the subject of various scientific studies due to its potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-methoxy-4-oxo-4H-chromene-3-carboxylic acid typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 6-methoxy-2-hydroxyacetophenone with ethyl acetoacetate in the presence of a base, followed by cyclization to form the chromone ring . The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like piperidine or pyridine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent quality. The use of green chemistry principles, such as solvent recycling and energy-efficient processes, is also becoming more common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

6-methoxy-4-oxo-4H-chromene-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carbonyl group to hydroxyl groups, forming alcohol derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the chromone ring.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols. Substitution reactions can introduce a wide range of functional groups, leading to derivatives with different biological activities .

Mechanism of Action

The mechanism of action of 6-methoxy-4-oxo-4H-chromene-3-carboxylic acid involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-methoxy-4-oxo-4H-chromene-3-carboxylic acid stands out due to its specific substitution pattern, which imparts unique biological activities. Its methoxy group at the 6-position and carboxylic acid group at the 3-position contribute to its distinct chemical reactivity and therapeutic potential .

Properties

CAS No.

51085-93-9

Molecular Formula

C11H8O5

Molecular Weight

220.18 g/mol

IUPAC Name

6-methoxy-4-oxochromene-3-carboxylic acid

InChI

InChI=1S/C11H8O5/c1-15-6-2-3-9-7(4-6)10(12)8(5-16-9)11(13)14/h2-5H,1H3,(H,13,14)

InChI Key

CKKSTBSDUGEMOZ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)OC=C(C2=O)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.